Chlorothiazide's structure consists of a benzothiadiazine ring system with a chlorine atom at the 6th position and a sulfonamide group at the 7th position []. The 13C and 15N labeling in Chlorothiazide-13C,15N2 would not alter the overall structure but would allow differentiation from the unlabeled molecule through mass spectrometry or nuclear magnetic resonance techniques.
Chlorothiazide is a white or practically white crystalline powder []. It has low solubility in water and is categorized as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and permeability []. While the isotopic labeling in Chlorothiazide-13C,15N2 would not significantly impact these properties, it might slightly alter its melting point and spectral characteristics.
The synthesis of Chlorothiazide-¹³C,¹⁵N₂ necessitates precise chemical strategies to introduce stable isotopes at specific molecular positions while maintaining structural integrity. The benzothiadiazine scaffold presents unique challenges for isotopic labeling due to the presence of multiple heteroatoms and ring fusion points. Two primary synthetic pathways dominate:
Stepwise Assembly with Pre-labeled Precursors: This approach utilizes commercially available isotopically enriched building blocks. Sulfanilamide-¹⁵N₂ serves as the diaminoaryl precursor, where both nitrogen atoms originate from ¹⁵N-labeled ammonia (¹⁵NH₃) via diazotization and reduction sequences [3]. The chlorosulfonation step employs sodium [¹³C]-cyanide to introduce the ¹³C label at the carbonyl carbon of the sulfonamide group. Subsequent cyclization with monochlorinated [¹³C]-acetic acid derivatives (e.g., chloro[¹³C]acetyl chloride) forms the thiadiazine ring, incorporating the second ¹³C label at the C4 position [3] [6]. This modular approach allows independent optimization of isotope incorporation at each position.
Late-Stage Isotope Exchange (LSIE): Hydrogen Isotope Exchange (HIE) techniques, while more commonly applied to deuterium/tritium labeling, offer potential pathways for carbon and nitrogen under specific catalytic conditions. Iridium-based catalysts facilitate C-H activation at the C4 position, potentially enabling the introduction of ¹³C via exchange with ¹³C-enriched carbonyl precursors (e.g., ¹³CO under pressure) [4]. Similarly, advanced transition metal catalysts (e.g., Ru complexes) can potentially mediate selective ¹⁵N exchange at the N2 or N3 positions of the thiadiazine ring using ¹⁵N-labeled ammonia or amines, although yields for nitrogen exchange are typically lower than for carbon [4] [6]. LSIE reduces the number of synthetic steps requiring expensive isotopes but faces challenges in regioselectivity and achieving high isotopic enrichment for ¹⁵N in this heterocyclic system.
Table 1: Key Isotopically Labeled Precursors for Chlorothiazide-¹³C,¹⁵N₂ Synthesis
Label Position | Target Atom in Chlorothiazide | Precursor Compound | Isotopic Enrichment Source | Synthetic Step |
---|---|---|---|---|
C7 (Carbonyl) | ¹³C | Sodium [¹³C]-cyanide | >99% ¹³C | Sulfonamide Formation |
C4 | ¹³C | Chloro[¹³C]acetyl chloride | >99% ¹³C | Ring Cyclization |
N1 (Ring) | ¹⁵N | Sulfanilamide-¹⁵N₂ | >98% ¹⁵N (both N atoms) | Starting Material |
N2 (Ring) | ¹⁵N | Sulfanilamide-¹⁵N₂ | >98% ¹⁵N (both N atoms) | Starting Material |
Achieving high isotopic incorporation (>98%) and minimal dilution in Chlorothiazide-¹³C,¹⁵N₂ requires meticulous optimization of reaction parameters throughout the synthesis. Key strategies include:
Reaction Condition Engineering:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9